1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine
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Overview
Description
1-cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine is an organofluorine compound.
Scientific Research Applications
1. Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine and its analogues show promise for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity have been explored to enhance its utility (Abate et al., 2011).
2. Potential Use in PET Radiotracers
Analogue compounds of 1-Cyclohexylpiperazine have been investigated for their suitability as positron emission tomography (PET) radiotracers, particularly in the context of imaging and diagnostic applications (Kassiou et al., 2005).
3. Application in Synthesis of Antimicrobial Agents
Derivatives of 1-Cyclohexylpiperazine have been synthesized and studied for their antimicrobial properties, indicating potential application in the development of new antimicrobial drugs (Patel et al., 2007).
4. Antitumor Activity
Some derivatives of 1-Cyclohexylpiperazine have shown significant antitumor activity, highlighting its potential use in cancer treatment (Naito et al., 2005).
5. Fluorescent Tagging for Cellular Studies
Fluorescent derivatives of 1-Cyclohexylpiperazine have been synthesized for use in cellular uptake and localization studies, especially in the context of pancreatic tumor cells. This application can provide insights into the mechanisms of action of certain receptors (Abate et al., 2011).
6. Research in Neuroleptics and Psychotropic Agents
Compounds related to 1-Cyclohexylpiperazine have been studied for their affinity and antagonistic activity at various neurotransmitter receptors, indicating potential use in developing new antipsychotic drugs (Perregaard et al., 1992).
properties
Product Name |
1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine |
---|---|
Molecular Formula |
C21H31FN6 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]tetrazol-5-yl]propyl]piperazine |
InChI |
InChI=1S/C21H31FN6/c1-2-20(27-14-12-26(13-15-27)19-6-4-3-5-7-19)21-23-24-25-28(21)16-17-8-10-18(22)11-9-17/h8-11,19-20H,2-7,12-16H2,1H3 |
InChI Key |
SYXLOOHCNOJAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=NN1CC2=CC=C(C=C2)F)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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